An In-depth Technical Guide to the Mechanism of Action of Ro 31-8830
An In-depth Technical Guide to the Mechanism of Action of Ro 31-8830
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8830 is a potent and selective, orally active inhibitor of protein kinase C (PKC) that has been instrumental in elucidating the physiological roles of this critical enzyme family.[1][2][3] Derived from the non-selective protein kinase inhibitor staurosporine, Ro 31-8830 belongs to the bisindolylmaleimide class of compounds, which are known for their ATP-competitive mode of action.[2][4][5][6] Its selectivity for PKC over other kinases, such as protein kinase A (PKA), has made it a valuable tool in both in vitro and in vivo studies.[2][4] This document provides a comprehensive overview of the mechanism of action of Ro 31-8830, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of Ro 31-8830 is the direct inhibition of the protein kinase C enzyme family. PKC isozymes are serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[7] Ro 31-8830 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the PKC enzyme. This competitive inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the propagation of signals along PKC-dependent pathways.
The hydrochloride salt of Ro 31-8830, known as Ro 32-0432, has been characterized against a panel of PKC isoforms, demonstrating a preference for conventional (α, β, γ) and novel (ε) isoforms.
Data Presentation: Quantitative Analysis of Ro 31-8830 Activity
The inhibitory potency and cellular effects of Ro 31-8830 have been quantified across various assays. The data is summarized in the tables below for clear comparison.
Table 1: Kinase Inhibitory Potency of Ro 31-8830 and its Hydrochloride Salt (Ro 32-0432)
| Kinase Target | Inhibitor | IC50 Value | Notes |
| PKCα | Ro 32-0432 | 9 nM | Specific isoform inhibition data.[8][9] |
| PKCβI | Ro 32-0432 | 28 nM | [8][9] |
| PKCβII | Ro 32-0432 | 31 nM | [8][9] |
| PKCγ | Ro 32-0432 | 37 nM | [8][9] |
| PKCε | Ro 32-0432 | 108 nM | [8][9] |
| Isolated Brain PKC | Ro 31-8830 | 8-80 nM | Data for a series of bisindolylmaleimides including Ro 31-8830.[4][10][11] |
| Protein Kinase A (PKA) | Ro 31-8830 | >60-fold less potent than for PKC | Demonstrates selectivity for PKC over PKA.[4] |
Table 2: Cellular and In Vivo Activity of Ro 31-8830
| Assay / Model | Effect | Effective Concentration / Dose | Notes |
| PKC-mediated protein phosphorylation in platelets | Inhibition | IC50: 0.25-4.4 µM | Demonstrates cell permeability and activity.[4][11] |
| Mouse hair follicle DNA synthesis | Increased levels | EC50: 1-4 µM | Suggests PKC acts as a negative proliferative signal in this context.[4][10] |
| Phorbol ester-induced paw edema in mice | Dose-dependent inhibition | Minimum Effective Dose: 15 mg/kg (oral) | Demonstrates in vivo oral anti-inflammatory activity.[12] |
| Developing adjuvant arthritis in rats | Selective inhibition of secondary inflammation | Not specified | Suggests potential therapeutic value in T-cell-mediated autoimmune diseases.[12] |
Signaling Pathways and Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Ro 31-8830 within the context of cellular signaling and experimental design.
PKC Signaling and Inhibition
Protein Kinase C is activated downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) that trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG and calcium (released via IP3) recruit and activate conventional PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide array of substrate proteins, leading to various cellular responses. Ro 31-8830 blocks this final step by preventing ATP from binding to PKC.
Caption: PKC signaling pathway and the inhibitory action of Ro 31-8830.
Experimental Protocols and Workflows
The mechanism of action and efficacy of Ro 31-8830 were established through a series of key experiments. The methodologies for these are detailed below.
In Vitro PKC Enzyme Inhibition Assay
This assay directly measures the ability of Ro 31-8830 to inhibit the enzymatic activity of isolated PKC.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a PKC enzyme source (e.g., purified from rat brain), a phosphate-acceptor substrate (e.g., histone H1), and co-factors such as CaCl2, phosphatidylserine, and diacylglycerol.
-
Inhibitor Addition: Varying concentrations of Ro 31-8830 (dissolved in DMSO) or vehicle control are pre-incubated with the enzyme mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-32P]ATP.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper filters, which bind the histone substrate.
-
Washing: The filters are washed extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.
-
Quantification: The amount of 32P incorporated into the histone substrate is measured using a scintillation counter. The results are expressed as a percentage of the activity in the vehicle control, and IC50 values are calculated.
Caption: Experimental workflow for an in vitro PKC enzyme inhibition assay.
In Vivo Anti-Inflammatory Assay (Phorbol Ester-Induced Paw Edema)
This in vivo model assesses the oral efficacy of Ro 31-8830 in a T-cell-mediated inflammatory response, which is known to involve PKC activation.[12]
Methodology:
-
Animal Dosing: Groups of mice are administered Ro 31-8830 orally at various doses (e.g., 5, 15, 50 mg/kg) or a vehicle control.
-
Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, a phorbol ester (e.g., TPA), a potent PKC activator, is injected into the subplantar region of one hind paw to induce localized inflammation and edema.
-
Edema Measurement: The thickness or volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-injection using a plethysmometer or calipers.
-
Data Analysis: The increase in paw volume or thickness is calculated relative to baseline measurements. The percentage inhibition of edema for each drug-treated group is determined by comparing it to the vehicle-treated control group. A dose-response curve is generated to determine the minimum effective dose.
Caption: Experimental workflow for the in vivo mouse paw edema assay.
Conclusion
Ro 31-8830 is a well-characterized, potent, and selective inhibitor of Protein Kinase C. Its mechanism of action is centered on the competitive inhibition of ATP binding to the enzyme's catalytic site. This activity has been robustly quantified, demonstrating nanomolar potency against several key PKC isoforms and clear efficacy in cell-based and in vivo models of PKC-driven processes. The ability of Ro 31-8830 to inhibit T-cell mediated inflammation and modulate cell proliferation highlights the therapeutic potential of targeting the PKC pathway. The experimental protocols and data presented herein provide a technical foundation for researchers utilizing Ro 31-8830 to further investigate the complex roles of Protein Kinase C in health and disease.
References
- 1. Ro-31-8830 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Oral, anti-inflammatory activity of a potent, selective, protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Bisindolylmaleimide XI hydrochloride (Ro 32-0432; Ro 31-8830 hydrochloride) | PKC抑制剂 | CAS 145333-02-4 | 美国InvivoChem [invivochem.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. NSTL回溯数据服务平台 [168.160.2.5]
- 12. Top 80 Drugs Under Experimental and Clinical Research papers published in 1991 [scispace.com]
